molecular formula C20H26N2O4S B4978897 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide

Cat. No.: B4978897
M. Wt: 390.5 g/mol
InChI Key: IYAZLIMNXKXVDZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The diethylsulfamoyl group is known to interact with enzymes and proteins, leading to the inhibition of their activity. This compound also affects various signaling pathways, resulting in changes in cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-22(5-2)27(24,25)17-12-13-19(26-3)18(15-17)21-20(23)14-11-16-9-7-6-8-10-16/h6-10,12-13,15H,4-5,11,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAZLIMNXKXVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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